Azido-PEG24-acid
Description
Significance of Heterobifunctional Poly(ethylene glycol) Linkers in Advanced Chemical Systems
Heterobifunctional PEG linkers, such as Azido-PEG24-acid, are crucial components in advanced chemical systems due to their ability to selectively connect two different molecules while providing the benefits of a PEG spacer axispharm.com. The PEG chain is hydrophilic, non-toxic, and non-immunogenic, which enhances the solubility and biocompatibility of conjugated molecules thermofisher.com. It can also provide a "stealth" effect, helping to reduce non-specific interactions and prolong circulation time in biological systems chemimpex.comuni-muenchen.de.
The heterobifunctionality allows for controlled, step-wise conjugation reactions. With different functional groups at each end, researchers can selectively react one end of the linker with a specific molecule and the other end with a different molecule. This is in contrast to homobifunctional linkers, which have identical reactive groups at both ends and can lead to unwanted self-ligation or polymerization thermofisher.combiochempeg.com. The ability to control the conjugation process is vital for constructing well-defined conjugates, such as antibody-drug conjugates (ADCs), where the precise attachment of a drug payload to an antibody is critical for efficacy and stability nih.govbiochempeg.com.
Overview of Azide (B81097) and Carboxylic Acid Functional Groups in Bioorthogonal Chemistry
The azide (-N₃) and carboxylic acid (-COOH) functional groups are key to the utility of this compound, particularly in the realm of bioorthogonal chemistry. Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes arkat-usa.orgnih.gov. These reactions must be highly selective, fast, and proceed under physiological conditions (aqueous environment, neutral pH, room temperature) arkat-usa.orgnih.gov.
The azide group is a widely used bioorthogonal handle because it is relatively small, stable in aqueous environments, and largely inert to most functional groups found in biological systems nih.govsigmaaldrich.com. The azide group readily participates in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) wikipedia.orgnih.gov. The CuAAC reaction, while highly efficient, requires a copper catalyst which can be toxic to living cells acs.org. SPAAC, on the other hand, proceeds rapidly without a catalyst by using strained alkynes (such as cyclooctynes) arkat-usa.orgnih.govwikipedia.org. The azide group in this compound allows it to be conjugated to molecules containing complementary alkyne (or strained alkyne) groups using these powerful and selective click chemistry methods broadpharm.combroadpharm.com.
The carboxylic acid group is another versatile functional group commonly used in bioconjugation. It can react with primary amines (-NH₂) to form stable amide bonds thermofisher.com. This reaction typically requires activating the carboxylic acid group with coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (B91526) N-oxide) broadpharm.comthermofisher.com. Primary amines are abundant in proteins (at the N-terminus and in lysine (B10760008) residues) and other biomolecules, making the carboxylic acid a useful handle for conjugation to a wide range of biological targets thermofisher.com.
In this compound, the combination of an azide and a carboxylic acid group on a single PEG chain provides orthogonal reactivity. This means that the azide reaction (e.g., with an alkyne) can be carried out independently of the carboxylic acid reaction (e.g., with an amine), and vice versa, without significant cross-reactivity between the two ends of the linker or with endogenous biological molecules. This orthogonality is critical for constructing complex bioconjugates with precise control over the attachment points of different molecules. For example, the azide can be used to attach a molecule via click chemistry, while the carboxylic acid is simultaneously or subsequently used to attach a different molecule via amide bond formation nih.gov. This allows for the creation of sophisticated molecular constructs for applications such as targeted drug delivery, protein modification, and the development of novel biomaterials axispharm.comchemimpex.comnih.gov.
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H101N3O26/c52-54-53-2-4-58-6-8-60-10-12-62-14-16-64-18-20-66-22-24-68-26-28-70-30-32-72-34-36-74-38-40-76-42-44-78-46-48-80-50-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-57-3-1-51(55)56/h1-50H2,(H,55,56) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBYIOOMXALGRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H101N3O26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1172.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Principles of Azido Peg24 Acid Reactivity
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Chemistry
The azide (B81097) moiety of Azido-PEG24-acid readily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently without the need for a cytotoxic copper catalyst broadpharm.combioscience.co.ukmedchemexpress.commedchemexpress.comhoelzel-biotech.comprecisepeg.comprecisepeg.combiochempeg.com. This reaction relies on the inherent strain energy of cyclic alkynes to lower the activation energy for the cycloaddition with azides, forming a stable triazole ring precisepeg.comprecisepeg.com. SPAAC is particularly valuable for conjugations in biological systems where the presence of copper ions is undesirable due to potential toxicity biochempeg.com.
Reactivity with Dibenzocyclooctyne (DBCO) Moieties
Dibenzocyclooctyne (DBCO) is a widely used strained alkyne partner for SPAAC reactions with azides broadpharm.combioscience.co.ukmedchemexpress.commedchemexpress.comhoelzel-biotech.comprecisepeg.combiochempeg.comcenmed.comuni.lumedchemexpress.com. The reaction between the azide group of this compound and a molecule functionalized with a DBCO moiety results in the formation of a stable 1,2,3-triazole linkage. This reaction is known for its high efficiency and selectivity under mild, copper-free conditions, making it suitable for conjugating biomolecules like peptides, proteins, and nucleic acids biochempeg.comwikipedia.org. The bioorthogonal nature of the DBCO-azide reaction ensures minimal interference with native biological processes biochempeg.com.
Reactivity with Bicyclo[6.1.0]non-4-yne (BCN) Moieties
Bicyclo[6.1.0]non-4-yne (BCN) is another strained alkyne commonly used in copper-free click chemistry, exhibiting high reactivity with azides broadpharm.combioscience.co.ukmedchemexpress.commedchemexpress.comhoelzel-biotech.comprecisepeg.combiochempeg.com. Similar to DBCO, the reaction between the azide of this compound and a BCN-functionalized molecule yields a stable triazole adduct via SPAAC. BCN is noted for striking a favorable balance between reactivity and hydrophilicity among various cyclooctyne (B158145) derivatives, making it well-suited for bioconjugations in aqueous environments precisepeg.comwikipedia.org.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Chemistry
The azide group in this compound can also participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as the " Sharpless click chemistry" bioscience.co.ukmedchemexpress.comhoelzel-biotech.comuni.lumedchemexpress.comuni.luconju-probe.comlabsolu.caamerigoscientific.commyskinrecipes.commdpi.comnih.gov. This reaction involves the coupling of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. CuAAC is highly efficient, rapid, and tolerant of a wide range of functional groups mdpi.comorganic-chemistry.org.
Catalytic Systems and Reaction Conditions
CuAAC reactions utilizing this compound require a source of copper(I) ions and typically a reducing agent to maintain the copper in the +1 oxidation state, as well as a ligand to stabilize the copper(I) and accelerate the reaction nih.gov. Common copper sources include copper(I) salts like CuI or copper(II) salts like CuSO4 in combination with a reducing agent such as sodium ascorbate (B8700270) nih.gov. Various ligands can be employed to improve reaction efficiency and minimize potential copper-induced damage to sensitive molecules nih.govnih.gov. Reaction conditions can be optimized by considering factors such as catalyst concentration, ligand type and concentration, reducing agent, solvent (often aqueous buffers), temperature, and reaction time nih.govnih.govresearchgate.net.
Regioselective Triazole Formation
A key feature of the CuAAC reaction is its high regioselectivity, specifically yielding the 1,4-disubstituted 1,2,3-triazole isomer mdpi.comorganic-chemistry.orgissuu.com. This contrasts with the thermal, uncatalyzed Huisgen cycloaddition, which often produces a mixture of 1,4- and 1,5-disubstituted triazoles mdpi.comorganic-chemistry.org. The copper(I) catalyst directs the cycloaddition to exclusively form the 1,4-isomer through a proposed stepwise mechanism involving copper acetylide intermediates mdpi.comorganic-chemistry.org.
Carboxylic Acid Activation and Amidation Reactions
The terminal carboxylic acid group of this compound provides a versatile handle for conjugation to molecules containing primary amine groups broadpharm.comcreative-biolabs.comwikipedia.orgnih.govaxispharm.combroadpharm.com. This is typically achieved through the formation of a stable amide bond. The carboxylic acid must first be activated to become sufficiently reactive towards nucleophilic attack by an amine.
Common activating agents for carboxylic acids include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) broadpharm.comcreative-biolabs.comaxispharm.combroadpharm.com. For example, EDC and HATU are mentioned as activators that facilitate the reaction of the terminal carboxylic acid with primary amines to form a stable amide bond broadpharm.com. The NHS ester intermediate, formed by the reaction of the activated carboxylic acid with NHS, is particularly reactive towards primary amines under mild conditions cd-bioparticles.netresearchgate.net. The reaction with primary amines forms a stable amide linkage, releasing NHS as a leaving group cd-bioparticles.net. This amidation chemistry is widely used for coupling this compound to peptides, proteins (via lysine (B10760008) residues or the N-terminus), or other amine-functionalized biomolecules and materials cd-bioparticles.netresearchgate.net.
Role of Activating Agents (e.g., EDC, HATU)
Activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hexafluorophosphate (B91526) Azabenzotriazole Tetramethyl Uronium (HATU) play a crucial role in facilitating the formation of amide bonds between carboxylic acids, such as that on this compound, and primary amines. broadpharm.combroadpharm.comprecisepeg.com These reagents function by converting the relatively unreactive carboxylic acid into a more electrophilic intermediate. chemistrysteps.comfishersci.co.uk
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
EDC is a water-soluble carbodiimide (B86325) commonly used for coupling carboxylic acids to primary amines. papyrusbio.comwikipedia.org The mechanism involves the reaction of the carboxylic acid with EDC to form an O-acylisourea intermediate. papyrusbio.comthermofisher.com This intermediate is highly reactive towards nucleophiles. papyrusbio.com The primary amine then attacks the carbonyl carbon of the O-acylisourea, leading to the formation of a tetrahedral intermediate, which subsequently collapses to yield the stable amide bond and a soluble urea (B33335) byproduct. papyrusbio.comwikipedia.org The O-acylisourea intermediate is generally unstable in aqueous solutions and can undergo hydrolysis if it does not react with an amine. papyrusbio.comthermofisher.com The efficiency of EDC coupling can be enhanced by the addition of additives such as N-hydroxysuccinimide (NHS) or Sulfo-NHS, which react with the O-acylisourea intermediate to form a more stable NHS-ester active intermediate. thermofisher.com
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
HATU is a widely used coupling reagent, particularly in peptide synthesis, known for its high coupling efficiencies and fast reaction rates. wikipedia.orgmychemblog.com The mechanism of HATU-mediated coupling typically involves the reaction of the carboxylic acid (often deprotonated by a base) with HATU to form an OAt-active ester intermediate. wikipedia.orgmychemblog.comcommonorganicchemistry.com The HOAt anion is rapidly released and reacts with the activated intermediate. wikipedia.orgcommonorganicchemistry.com This activated ester is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of the amide bond and the release of a byproduct, tetramethylurea. wikipedia.orgcommonorganicchemistry.com HATU is often used in the presence of a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, and typically in polar aprotic solvents like DMF. fishersci.co.ukwikipedia.org
Formation of Stable Amide Linkages
The reaction between the activated carboxylic acid of this compound and a primary amine results in the formation of a stable amide (peptide) bond. broadpharm.compapyrusbio.comthermofisher.combiochempeg.com Amide bonds are characterized by their robustness and stability under various physiological conditions, making them ideal for creating stable conjugates. biochempeg.comcreativepegworks.com The formation of this covalent linkage is a fundamental reaction in bioconjugation and organic synthesis, enabling the attachment of the this compound linker to molecules containing primary amine groups, such as proteins, peptides, or small molecules. papyrusbio.comwikipedia.orgthermofisher.commychemblog.com
While specific detailed research findings or data tables solely focused on the EDC or HATU coupling of this compound were not extensively found in the provided search results, the general mechanisms for EDC and HATU coupling of carboxylic acids with amines are well-established and directly applicable to the reactivity of the carboxylic acid group on this compound.
Here is a summary of the key intermediates formed with EDC and HATU:
| Activating Agent | Activated Carboxylic Acid Intermediate |
| EDC | O-acylisourea |
| HATU | OAt-active ester |
These intermediates are crucial for lowering the activation energy barrier and promoting the nucleophilic attack by the amine, leading to the formation of the stable amide bond.
Advanced Bioconjugation Strategies Employing Azido Peg24 Acid
Site-Specific Modification of Biomolecules
Site-specific modification of biomolecules is crucial for creating homogeneous bioconjugates with predictable properties and enhanced functionality. Azido-PEG24-acid facilitates this by allowing conjugation to specific sites on biomolecules engineered to contain either alkyne or amine functionalities. iris-biotech.dempg.de
Directed Conjugation to Peptides and Proteins
Directed conjugation to peptides and proteins can be achieved by leveraging the reactivity of this compound with specific amino acid residues or introduced functional groups. The carboxylic acid can react with the ε-amino group of lysine (B10760008) residues or the N-terminus of peptides and proteins after activation. cd-bioparticles.netbroadpharm.com Alternatively, if the peptide or protein is modified to contain an alkyne handle, the azide (B81097) group of this compound can be used for site-specific conjugation via click chemistry. medchemexpress.commedchemexpress.com This approach allows for the attachment of the PEG linker at predetermined sites, leading to more defined conjugate structures compared to traditional random conjugation methods targeting naturally abundant residues like lysine. rsc.org Research has demonstrated the utility of clickable heterobifunctional oligo(ethylene glycol) linkers, including those that can form PEG24 derivatives, for attachment to peptides. nih.gov
Functionalization of Oligonucleotides
This compound can also be used for the functionalization of oligonucleotides. Oligonucleotides can be synthesized or modified to contain primary amine groups, which can then react with the activated carboxylic acid of this compound. broadpharm.com Alternatively, oligonucleotides can be functionalized with alkyne groups, allowing for conjugation with the azide moiety via click chemistry. broadpharm.comresearchgate.net This functionalization can be used to attach labels, targeting ligands, or other molecules to oligonucleotides for various applications, including diagnostics and therapeutics. broadpharm.com
PEGylation for Enhanced Bioconjugate Properties
PEGylation, the covalent attachment of polyethylene (B3416737) glycol chains to molecules, is a widely used strategy to improve the physicochemical and pharmacokinetic properties of bioconjugates. issuu.com The PEG24 component of this compound plays a significant role in conferring these benefits.
Influence on Hydrophilicity and Solubility in Aqueous Media
The PEG chain is highly hydrophilic due to the repeating ethylene (B1197577) oxide units. broadpharm.comaxispharm.compsyclopeptide.com Conjugation with this compound significantly increases the hydrophilicity of the modified molecule, thereby enhancing its solubility in aqueous media. broadpharm.combroadpharm.comissuu.comaxispharm.compsyclopeptide.comjenkemusa.com This is particularly beneficial for hydrophobic drugs or biomolecules that have limited solubility, facilitating their formulation and administration in biological systems. cd-bioparticles.netjenkemusa.com The PEG24 spacer provides a substantial hydrophilic chain that enhances the solubility and circulation time of conjugated drugs in the bloodstream. cd-bioparticles.netbroadpharm.com
Strategies for Modulating Steric Hindrance
The PEG spacer in this compound also influences the steric environment around the conjugation site. The flexible and mobile nature of the PEG chain can create a hydration shell around the conjugated molecule, which can reduce non-specific interactions and minimize steric hindrance. axispharm.commyskinrecipes.comconju-probe.com This can be advantageous in preventing aggregation of bioconjugates and improving their interaction with target molecules by providing a flexible link that allows the conjugated entity to reach its binding site. axispharm.comconju-probe.com The length of the PEG chain, such as the 24 units in this compound, is a factor in modulating this steric effect. axispharm.comconju-probe.com
Heterobifunctional Linker Design and Application
This compound serves as a valuable heterobifunctional linker, allowing the modular assembly of complex bioconjugates. broadpharm.comcd-bioparticles.netnih.gov The presence of two distinct reactive groups enables the sequential or orthogonal conjugation of two different molecules to the PEGylated linker. For example, the carboxylic acid can be coupled to an amine-containing molecule, and the azide can then be used to attach an alkyne-containing molecule via click chemistry. broadpharm.commedchemexpress.commedchemexpress.com This capability is particularly useful in the design of antibody-drug conjugates (ADCs), PROTACs, and other multi-component systems where precise control over the attachment of different functional entities is required. medchemexpress.commedchemexpress.comjenkemusa.comjenkemusa.comtargetmol.combiochempeg.com The synthesis of discrete PEG linkers with orthogonal functional groups, such as those that can form PEG24, is a key aspect of creating diverse heterobifunctional linkers for bioconjugation and targeted drug delivery. nih.gov
Orthogonal Reactivity for Multi-Step Functionalization
The key to employing this compound in multi-step functionalization lies in the orthogonal reactivity of its azide and carboxylic acid groups. Orthogonal functionalization refers to the ability to selectively react one functional group on a molecule without affecting other functional groups. This is crucial for creating complex bioconjugates with precise control over the attachment of multiple molecules.
The azide group on this compound is a well-established handle for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC). broadpharm.commedchemexpress.combioscience.co.uk CuAAC involves the reaction between an azide and a terminal alkyne in the presence of a copper(I) catalyst, forming a stable 1,2,3-triazole ring. medchemexpress.comescholarship.org SPAAC, on the other hand, utilizes strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) and proceeds efficiently without the need for a cytotoxic copper catalyst, making it suitable for biological systems. medchemexpress.comescholarship.org
The carboxylic acid group offers a different avenue for conjugation. It can be activated using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (B91526) N-oxide) to react with primary amine groups, forming stable amide bonds. broadpharm.com This reaction is widely used for conjugating to proteins, peptides, or other amine-containing molecules. broadpharm.comcd-bioparticles.net
The orthogonality of the azide and carboxylic acid functionalities allows for sequential and selective conjugation steps. For instance, one could first react the carboxylic acid with an amine-containing biomolecule using amide coupling chemistry. Subsequently, the azide group on the resulting conjugate can be reacted with an alkyne- or DBCO-functionalized molecule via click chemistry. This stepwise approach enables the precise assembly of multi-component systems.
Research has demonstrated the utility of similar heterobifunctional PEG linkers with azide and carboxylic acid groups in creating well-defined bioconjugates. For example, Azide-PEG4-carboxylic acid, a shorter analog, has been used to synthesize water-soluble conjugates by reacting its azide with alkynes and its carboxyl group with amines. lumiprobe.com The principle of using azide and carboxylic acid for orthogonal conjugation is well-established in bioconjugation chemistry. lumiprobe.comprecisepeg.com
Development of Multi-Ligand and Crosslinking Systems
This compound is also valuable in the development of multi-ligand systems and crosslinking strategies due to its bifunctional nature and the properties conferred by the PEG spacer. Multi-ligand systems involve conjugating multiple copies of a ligand or different ligands to a single platform, which can enhance binding avidity or introduce multiple functionalities. Crosslinking involves forming covalent bonds between different molecules or within the same molecule to create more stable or structured assemblies.
The long PEG24 chain of this compound provides flexibility and can help to reduce steric hindrance between conjugated molecules and their targets. This can be particularly important when developing multi-ligand systems where multiple ligands need to interact simultaneously with a surface or receptor. The hydrophilic nature of the PEG spacer also improves the solubility of the resulting conjugates in aqueous environments, which is crucial for biological applications. broadpharm.comcd-bioparticles.netlumiprobe.com
In the context of multi-ligand systems, this compound can serve as a building block to attach a ligand via either the azide or the carboxylic acid group. A second ligand or functional molecule can then be attached using the remaining reactive group, either to the same PEG linker (creating a bivalent linker) or to a different site on a larger scaffold. This allows for the controlled presentation of multiple ligands.
For crosslinking applications, this compound can be used to bridge two different molecules or different sites on the same molecule. For example, if two molecules are functionalized with complementary groups (e.g., one with an alkyne or DBCO and the other with an amine), this compound can be used to form a crosslink between them by sequential reactions. The carboxylic acid could react with the amine on one molecule, and the azide could react with the alkyne or DBCO on the other.
While specific detailed research findings solely focused on this compound for multi-ligand or crosslinking systems were not extensively detailed in the provided snippets, the general principles of using heterobifunctional PEGs with azide and carboxylic acid groups for such applications are well-documented in bioconjugation literature. For instance, PEG linkers are commonly used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras), which are types of multi-component systems where precise linking is essential. medchemexpress.comjenkemusa.comgoogle.com The PEG linker in these constructs can influence properties like solubility, drug-antibody ratio, and pharmacokinetic profiles. jenkemusa.comgoogle.com The azide and carboxylic acid functionalities provide versatile attachment points for the different components of these complex molecules. broadpharm.commedchemexpress.comlumiprobe.com
The development of PROTACs, for example, involves linking a ligand for an E3 ubiquitin ligase to a ligand for a target protein using a linker. medchemexpress.com this compound is noted as a PEG-based PROTAC linker, indicating its potential application in constructing such multi-ligand systems aimed at targeted protein degradation. medchemexpress.combioscience.co.ukhoelzel-biotech.com
Research Applications in Chemical Biology
Biomolecule Labeling and Imaging Probes
The incorporation of Azido-PEG24-acid into biomolecules allows for their specific labeling and subsequent visualization or detection. The azide (B81097) group serves as a handle for click chemistry, a highly efficient and selective reaction that can be performed under physiological conditions. precisepeg.comnih.gov
Conjugation with Fluorescent Dyes and Radiolabels
This compound can be conjugated with various imaging agents, such as fluorescent dyes and radiolabels, through click chemistry with complementary functional groups (e.g., alkynes, DBCO). axispharm.comcd-bioparticles.net This conjugation enables the creation of probes for tracking and visualizing biomolecules in biological systems. For instance, conjugating this compound with a fluorescent dye or a radiolabel can facilitate the detection of specific biomarkers or cellular structures with high specificity. cd-bioparticles.net
Bioorthogonal Tagging for Cellular Studies
The bioorthogonal nature of the azide group allows for selective tagging of biomolecules within living cells without interfering with native cellular processes. nih.govrsc.org By incorporating this compound into biomolecules or using it to modify cellular components, researchers can subsequently label these tagged entities with probes containing compatible functional groups via click chemistry. rsc.org This technique is particularly useful for studying protein dynamics, cellular trafficking, and visualizing intracellular structures in live cells. nih.govchemimpex.comsmolecule.com Studies have indicated successful labeling in live cells without disrupting cellular functions.
Glycobiology Research
This compound plays a role in glycobiology research, particularly in the metabolic engineering and labeling of glycans.
Glycan Metabolic Engineering and Labeling
Metabolic glycan engineering involves the introduction of modified sugar precursors containing bioorthogonal functional groups, such as azides, into cellular metabolic pathways. reading.ac.uknih.govresearchgate.net Cells process these modified sugars and incorporate them into newly synthesized glycans. This compound, or related azido-functionalized sugars, can be utilized in this process. Once the azide-modified glycans are displayed on the cell surface or incorporated into glycoproteins, they can be selectively labeled with probes via click chemistry. nih.gov This allows for the study of glycan biosynthesis, trafficking, and function.
Applications in Glycomics Analysis and Glycan Microarrays
The azide handle introduced via metabolic engineering or enzymatic labeling using this compound or similar compounds facilitates downstream glycomics analysis. Labeled glycans can be isolated, enriched, and identified using various analytical techniques. Furthermore, azido-functionalized glycans can be immobilized onto surfaces, such as glass slides, to create glycan microarrays. These microarrays are powerful tools for studying glycan-binding proteins, antibodies, and deciphering complex glycan-recognition events.
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a chemoproteomic technique that utilizes small molecule probes to interrogate the functional state of enzymes within complex biological systems. nih.govmdpi.comnih.govresearchgate.netrsc.org this compound can be incorporated into activity-based probes, typically as part of a linker connecting a reactive warhead that targets an enzyme's active site and a reporter tag. The azide group allows for a two-step labeling strategy, where the probe initially binds to the active enzyme, and subsequently, the azide-tagged enzyme-probe conjugate is labeled with a reporter (e.g., fluorescent dye, biotin) via click chemistry. nih.govmdpi.comresearchgate.net This approach enables the selective enrichment and identification of active enzymes within a proteome. nih.govmdpi.com
Viral Surface Engineering for Research Platforms
The surface modification of viruses and virus-like particles (VLPs) is a critical strategy in developing advanced research platforms, including gene delivery vectors, vaccine candidates, and nanoscale imaging agents. fishersci.ca PEGylation, the covalent attachment of polyethylene (B3416737) glycol chains, is a widely used method to modify the surface properties of viral particles. This modification can enhance solubility, increase serum stability, prolong circulation half-life by reducing recognition by the immune system and reticuloendothelial system, and provide sites for further functionalization. fishersci.comsigmaaldrich.commedchemexpress.com
This compound is a valuable reagent for achieving controlled PEGylation of viral surfaces through click chemistry. The azide moiety of this compound readily participates in click reactions with complementary functional groups, such as terminal alkynes or cyclooctynes (like DBCO), which can be introduced onto the viral capsid surface through genetic engineering or chemical methods. fishersci.cauni.lucenmed.comprecisepeg.combroadpharm.com
The process typically involves two main steps:
Introduction of a complementary handle on the virus surface: This can be achieved by incorporating unnatural amino acids containing alkyne or cyclooctyne (B158145) groups into the viral capsid proteins during expression, or by chemically modifying existing amino acid residues (such as lysine (B10760008) or cysteine) on the surface with alkyne or DBCO-containing reagents. fishersci.cauni.lucenmed.com
Click chemistry conjugation: this compound is then reacted with the modified virus surface via CuAAC (requiring a copper(I) catalyst) or SPAAC (copper-free). broadpharm.com The azide group on this compound forms a stable triazole linkage with the alkyne or DBCO group on the virus, effectively attaching the PEG24 chain to the viral surface. sigmaaldrich.combroadpharm.comfishersci.fi
The PEG24 chain provides a hydrophilic shield around the virus particle. Studies with other PEG lengths have shown that the size and density of PEGylation can significantly impact viral interactions with cells and the immune system. sigmaaldrich.comamerigoscientific.com For instance, PEGylation of adeno-associated viruses (AAV) has demonstrated improved stability in human serum and reduced antibody recognition, with larger PEG sizes (20-kD and 40-K PEG) offering better protection. sigmaaldrich.com Similarly, PEGylation of vesicular stomatitis virus (VSV) extended its persistence in the blood circulation of immunized mice. While specific detailed research findings using this compound directly on viruses were not extensively detailed in the provided snippets, the established reactivity of its azide group via click chemistry and the known benefits of PEGylation with comparable PEG lengths (such as PEG24 or similar) strongly support its utility in viral surface engineering for research applications.
Beyond the click chemistry handle, the terminal carboxylic acid group of this compound offers an additional point for bioconjugation. After the Azido-PEG24 moiety is attached to the virus via the azide-alkyne/DBCO reaction, the free carboxylic acid can be activated (e.g., using EDC or HATU) and coupled to primary amine groups on targeting ligands, imaging agents, or other functional molecules. broadpharm.com This allows for the creation of multifunctional viral particles with tailored properties for specific research purposes, such as targeted gene delivery or imaging. nih.govrakliga.hugoogle.com
Research Applications in Targeted Therapeutic Delivery Systems
Proteolysis Targeting Chimeras (PROTACs) Research
PROTACs are bifunctional molecules designed to induce the degradation of target proteins by recruiting them to E3 ubiquitin ligases rsc.orgbroadpharm.comprecisepeg.comresearchgate.net. A PROTAC molecule typically consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two ligands rsc.orgbroadpharm.comprecisepeg.comresearchgate.net. The linker is not merely a passive spacer but plays a critical role in the PROTAC's physicochemical properties, including ternary complex formation, cellular permeability, pharmacokinetics, and ultimately, degradation efficiency broadpharm.comprecisepeg.comresearchgate.net. PEG linkers are commonly used in PROTAC design due to their synthetic accessibility, flexibility, and the ability to easily tune their length and composition broadpharm.comprecisepeg.comnih.govjenkemusa.com. Click chemistry, involving azide-alkyne reactions, is a highly efficient method for synthesizing PROTACs and generating libraries for optimization studies rsc.orgresearchgate.netnih.gov.
Linker Design for E3 Ubiquitin Ligase and Target Protein Binding
The design of the linker in PROTACs is crucial for facilitating the formation and stability of the ternary complex between the PROTAC, the E3 ligase, and the target protein precisepeg.comresearchgate.net. Linker parameters such as chemical composition, length, flexibility, polarity, and the points of attachment to the ligands all influence this interaction precisepeg.comresearchgate.net. PEG linkers contribute to improved water solubility and cellular permeability, which are important for the bioavailability of PROTACs jenkemusa.com. Beyond flexible PEG and alkyl chains, which are the most common linker motifs precisepeg.comnih.gov, more rigid structures like aromatic rings or spirocycles can be incorporated to influence binding geometry or pre-organize the molecule into a conformation favorable for ternary complex formation precisepeg.com. Macrocyclic linkers represent another strategy to impose constrained conformations that can enhance selectivity precisepeg.com. Azide-containing linkers are frequently used in conjunction with alkyne-modified ligands in click chemistry to construct the PROTAC molecule rsc.orgnih.govacs.org.
Optimization of Linker Length and Flexibility in PROTAC Synthesis
Optimizing the linker's length, shape, and attachment points is a critical step in developing effective PROTACs precisepeg.com. The length of the linker directly affects the degree of interaction between the target protein ligand and the E3 ligase ligand, thereby influencing the maximal activity of the PROTAC molecule broadpharm.com. Determining the optimal linker length is typically required on a case-by-case basis for each specific ligand pair broadpharm.comresearchgate.netnih.gov. Research has shown that even variations in PEG linker length, such as comparing PEG2 and PEG9, can lead to differential degradation efficiencies for target proteins rsc.org. Flexible linkers like PEG and alkyl chains are widely used because their length and composition can be easily modified through various synthetic methods precisepeg.comnih.gov. The inherent flexibility of these linkers is important as it shapes their behavior in solution and the conformational ensembles they can adopt, which can impact their interaction with the target proteins and E3 ligases acs.org.
Antibody-Drug Conjugates (ADCs) Research
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug payload rsc.orgresearchgate.netunipd.it. The drug payload is attached to the antibody via a chemical linker rsc.orgresearchgate.netunipd.it. The design of this linker is paramount, as it significantly influences the ADC's stability in systemic circulation and the efficiency of drug release within the tumor microenvironment, thereby impacting the ADC's pharmacokinetics, efficacy, and toxicity profile biochempeg.com. PEGylated linkers are often incorporated to increase the hydrophilicity of the ADC, which can improve its physical stability unipd.itresearchgate.net. Azide (B81097) groups present on linkers or antibodies provide a handle for site-specific conjugation using click chemistry rsc.orgresearchgate.netnih.govnih.gov.
Linker Functionality in Homogeneous ADC Synthesis
Homogeneous ADCs, characterized by a precise drug-to-antibody ratio (DAR) and defined conjugation sites, offer potential advantages over heterogeneous conjugates rsc.orgresearchgate.netnih.govacs.org. Achieving homogeneity often relies on site-specific conjugation methods, which may involve engineering the antibody to introduce specific reactive amino acids or utilizing linkers with functionalities that react selectively at particular sites rsc.orgnih.govacs.org. Click chemistry, including azide-alkyne cycloaddition, is a powerful method for synthesizing homogeneous ADCs with high efficiency and control over the conjugation site rsc.orgresearchgate.netnih.govnih.gov. By incorporating azide groups onto antibodies or linkers, researchers can react them with complementary alkyne- or DBCO-functionalized payloads or linkers to form well-defined conjugates rsc.orgresearchgate.netnih.govnih.gov. Azido-PEG linkers can be integrated into the linker-payload structure, enabling their specific attachment to antibodies rsc.orgnih.gov.
Impact on Drug-to-Antibody Ratio (DAR) and Conjugate Stability in Research Models
The drug-to-antibody ratio (DAR) is a critical parameter for ADCs, influencing their potency and pharmacokinetic properties. Homogeneous ADCs with precise DARs can be synthesized using controlled conjugation methods like click chemistry rsc.orgresearchgate.netnih.gov. Research has demonstrated that the site-specific introduction of azide groups can allow for precise control over the DAR, with studies reporting the synthesis of homogeneous ADCs with DARs ranging from 2 to 12 in research settings nih.gov. In research models, ADCs with higher DARs have sometimes shown increased potency in killing antigen-overexpressed cells unipd.itnih.gov.
Nanoparticle Functionalization for Drug Delivery Research
Nanoparticles are widely investigated as drug delivery vehicles due to their ability to encapsulate and deliver therapeutic agents to target sites. Functionalizing the surface of nanoparticles is a key strategy to improve their performance, including enhancing their stability, prolonging circulation time, and enabling targeted delivery. PEGylation is a common method for modifying nanoparticle surfaces, creating a "stealth effect" that reduces opsonization and uptake by the reticuloendothelial system, thereby increasing circulation time mdpi.commdpi.comresearchgate.net.
Surface Modification of Polymeric and Metallic Nanoparticles
Surface modification of nanoparticles is a critical strategy to improve their biocompatibility, stability, and targeting capabilities. Azido-PEG derivatives, including those with PEG24 lengths, are employed to functionalize the surface of both polymeric and metallic nanoparticles. This PEGylation provides a hydrophilic shield, often referred to as a "stealth" effect, which can reduce non-specific protein adsorption and minimize uptake by the reticuloendothelial system, thereby prolonging circulation time in the bloodstream.
For metallic nanoparticles, such as iron oxide and gold nanoparticles, azido-PEG-silanes or azido-PEG-NHC ligands can be immobilized on the surface broadpharm.com. This initial modification introduces azide groups onto the nanoparticle surface, which are then available for further conjugation via click chemistry. For example, azido-terminated PEG silane (B1218182) has been successfully immobilized on the surface of magnetite nanoparticles. The functionalization process can be optimized by adjusting the molar ratio of magnetite to PEG silane and sonication time. Analysis techniques like FTIR spectroscopy and NMR analysis are used to confirm the successful synthesis and immobilization of the azido-PEG silane broadpharm.com. The presence of the azide group on the modified nanoparticles is confirmed by characteristic asymmetric stretching bands in FTIR spectra broadpharm.com.
Click chemistry, utilizing the azide groups on the nanoparticle surface, allows for the attachment of various targeting ligands, imaging agents, or other therapeutic molecules. For instance, alkyne-functionalized folic acid has been immobilized on azido-terminated silane monolayers on magnetic nanoparticles via Cu(I) catalyzed azide-alkyne cycloaddition (CuAAc) broadpharm.com. This demonstrates the utility of the azido-PEG modified surface for site-specific bio-conjugation. Similarly, azide-terminal PEGylated NHC functionalized gold nanoparticles have been fabricated and further functionalized through CuAAC and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, highlighting their potential as a versatile platform for biomedical applications.
Polymeric nanoparticles also benefit from surface modification with azido-PEG linkers. These linkers can be incorporated into the polymer structure or conjugated to the surface post-synthesis to introduce azide functionalities for subsequent click chemistry-mediated attachment of targeting ligands or other molecules. This approach allows for precise control over the surface chemistry and the density of conjugated molecules, which is crucial for effective targeted delivery.
Engineering for Targeted Delivery in Research Models
The functionalization of nanoparticles with azido-PEG linkers and subsequent conjugation of targeting ligands enables their investigation in targeted delivery applications within research models. The attached targeting ligands can facilitate the specific accumulation of nanoparticles at desired sites, such as tumor tissues, or promote their uptake by specific cell types expressing cognate receptors.
Research has demonstrated the use of azido-PEG derivatives in engineering targeted delivery systems for various payloads, including small molecules, peptides, proteins, and nucleic acids like siRNA. For example, siRNA polyplexes have been developed using azido-bearing lipo-oligomers. These polyplexes were then functionalized with DBCO reagents, including those linked to targeting ligands like folic acid via a PEG24 spacer (DBCO-PEG24-FolA), using click chemistry. In research models, intravenous injection of these targeted lipo-polyplexes displayed extended tumor retention and demonstrated gene silencing effects.
Another example involves the development of receptor-targeted carbon nanodots. Azido (B1232118) functionalities were introduced onto the surface of these nanodots to enable subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) with ligand-PEG-dibenzocyclooctyne (DBCO) conjugates. This strategy was used to attach a protease-resistant peptide targeting the LRP1 receptor. Studies demonstrated efficient targeting and delivery to cells overexpressing LRP1 in an in vitro model.
The use of azido-PEG linkers in these systems allows for a modular approach to targeted delivery. The azide group serves as a universal handle for conjugating a variety of alkyne or DBCO-modified targeting ligands, providing flexibility in designing delivery systems for different targets and research models. This engineering approach aims to enhance the selectivity of therapeutic delivery, potentially leading to improved efficacy and reduced off-target effects in research settings.
Peptide-Drug Conjugates (PDCs) Research
Azido-PEG24-acid and related azido-PEG linkers play a significant role in the research and development of peptide-drug conjugates (PDCs). PDCs combine the targeting ability of peptides with the cytotoxic potential of small molecule drugs. Linkers are crucial components of PDCs, connecting the peptide and the drug while influencing the conjugate's stability, solubility, and pharmacokinetic properties.
Linker Design for Peptide-Small Molecule Conjugation
This compound, with its heterobifunctional nature, is valuable in designing linkers for conjugating peptides to small molecules. The carboxylic acid group can be used to form an amide bond with an amine group on either the peptide or the small molecule drug, while the azide group provides a handle for click chemistry conjugation to a molecule containing a complementary alkyne, BCN, or DBCO group. This orthogonality of reactive groups allows for controlled and specific conjugation.
Other azido-PEG linkers, such as Azido-PEG24-NHS ester, are also utilized. The NHS ester readily reacts with primary amine groups present in peptides or lysine (B10760008) residues of proteins, forming a stable amide bond. The azide group is then available for further modification or conjugation via click chemistry. This type of linker design is particularly useful for conjugating drugs or other molecules to peptides or proteins through their lysine residues.
The PEG chain in the linker, such as the PEG24 unit, provides a flexible and hydrophilic spacer between the peptide and the drug. This spacer length and composition can influence the conjugate's properties, including its solubility, aggregation behavior, and interaction with biological environments. The modular nature offered by the azide and carboxylic acid (or NHS ester) functionalities allows for the synthesis of diverse PDCs with varying peptides, drugs, and conjugation chemistries. These linkers are also explored in the context of PROTACs (proteolysis targeting chimeras), which are molecules designed to induce targeted protein degradation and often involve a linker connecting a target protein binder and an E3 ubiquitin ligase ligand.
Strategies for Improving Peptide Stability and Pharmacokinetic Properties in Research Models
Peptides often suffer from poor stability in biological fluids due to enzymatic degradation and rapid renal clearance, leading to short half-lives and suboptimal pharmacokinetic profiles in research models. Conjugation with PEG, a process known as PEGylation, is a widely used strategy to address these limitations and improve the properties of peptide-drug conjugates.
Incorporating a PEG linker like this compound into a peptide conjugate can enhance its solubility and provide a "stealth" effect, reducing recognition and degradation by proteases and minimizing interactions with the immune system. The increased hydrodynamic radius conferred by the PEG chain can also reduce renal filtration, thereby prolonging the circulation half-life of the conjugate in vivo.
Research studies have investigated the impact of PEGylation on peptide stability and pharmacokinetics in animal models. For instance, a systematic study on the PEGylation of a peptide with varying numbers of ethylene (B1197577) glycol units (including PEG20) demonstrated improved stability in serum and plasma. While the optimal PEG length for stability can vary depending on the specific peptide and biological environment, these studies highlight the general benefit of PEGylation in enhancing peptide stability.
In the context of antibody-drug conjugates (ADCs), which share similarities with PDCs in utilizing a linker to connect a targeting molecule (antibody) to a drug, PEG linkers have been shown to influence various properties, including solubility, aggregation, drug release, and pharmacokinetic profiles such as clearance, half-life, and biodistribution in research models. The principles observed in ADC research regarding the impact of PEG linkers on pharmacokinetic properties are often applicable to PDCs as well. By improving stability and pharmacokinetics, the use of azido-PEG linkers in PDC research aims to enhance the therapeutic efficacy and reduce the dosing frequency required in research models.
Research Applications in Materials Science and Engineering
Surface Functionalization of Biomaterials
Surface functionalization of biomaterials is crucial for controlling their interactions with biological environments, improving biocompatibility, and introducing specific functionalities like antimicrobial properties. nih.gov Azido-PEG24-acid is utilized in this area to modify the surfaces of various materials, including those used in implantable devices. rsc.org
Modification of Implantable Materials (e.g., Titanium)
Titanium and its alloys are widely used in implantable medical devices due to their mechanical properties and biocompatibility. nih.gov However, implant failure can occur due to post-operative infections. nih.gov Surface modification of titanium is explored to address this issue and enhance osseointegration. This compound can be integrated into surface modification strategies for titanium. For instance, it has been used to introduce an azide (B81097) group onto peptides, which are then immobilized onto titanium surfaces via click chemistry. rsc.org This approach allows for the multi-biofunctionalization of titanium surfaces with peptides designed to improve biological properties. rsc.org
Research has demonstrated methods for covalent multi-biofunctionalization of titanium surfaces using click chemistry, where this compound was integrated into peptides like HHC36 (an antimicrobial peptide) and RGD (a peptide promoting cell adhesion) via amide bonds. rsc.org These modified peptides, containing the azide handle from this compound, were then attached to an alkynyl-PEG-triethoxysilane coupling agent on the titanium surface using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org This process allows for controlled immobilization of peptides at desired ratios. rsc.org
Creation of Bioactive Surfaces with Antimicrobial and Biocompatible Properties
The functionalization of biomaterial surfaces with molecules that impart antimicrobial and biocompatible properties is a key area of research. This compound facilitates the creation of such surfaces by enabling the attachment of bioactive molecules. axispharm.comrsc.org By incorporating peptides with antimicrobial activity (like HHC36) or cell-adhesive properties (like RGD) via this compound and click chemistry, researchers can create surfaces that exhibit a balance of these desired characteristics. rsc.org
Studies have investigated the effect of varying the ratio of immobilized antimicrobial and biocompatible peptides on titanium surfaces functionalized using this compound. rsc.org For example, surfaces modified with 100% HHC36 showed significant cytotoxicity, while increasing the proportion of RGD peptide improved biocompatibility. rsc.org Optimization of the peptide types and ratios on the titanium surface resulted in materials with both excellent antimicrobial activity and good biocompatibility. rsc.org The PEG24 spacer length can influence the surface properties, potentially affecting hydrophilicity and the presentation of the attached biomolecules. rsc.org
Polymer Chemistry and Advanced Materials Development
This compound is a valuable tool in polymer chemistry for synthesizing complex polymeric architectures and developing advanced materials with tailored properties. broadpharm.combioscience.co.ukprecisepeg.comnih.govuni-muenchen.de Its click chemistry compatibility allows for the facile incorporation of the PEG chain and the azide functionality into various polymer systems. broadpharm.com
Synthesis of Complex Polymeric Architectures
The azide group on this compound serves as a reactive handle for constructing complex polymer architectures through click chemistry. This includes the synthesis of branched, star, or brush polymers, as well as polymer networks. By reacting the azide group with polymers or monomers containing alkyne or cyclooctyne (B158145) functionalities, researchers can create well-defined structures with controlled molecular weights and compositions. broadpharm.commedchemexpress.combioscience.co.uk The PEG24 segment contributes to the solubility and flexibility of the resulting polymers.
This compound can be used as a building block in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers, which are complex molecules designed to degrade target proteins. medchemexpress.combioscience.co.uk In this context, the PEG chain acts as a spacer, and the azide group allows for conjugation to other functional moieties via click chemistry. medchemexpress.combioscience.co.uk
Integration into Biodegradable Polymer Systems (e.g., Polylactides)
Polylactides (PLA) are biodegradable polymers with applications in drug delivery, tissue engineering, and implants. acs.orgresearchgate.net However, their hydrophobic nature can limit their applications. acs.org Integration of hydrophilic segments like PEG can improve the properties of PLA. acs.org this compound can be incorporated into biodegradable polymer systems, including polylactides, to impart click functionality and enhance hydrophilicity.
While direct examples of this compound integration into polylactides were not explicitly found in the search results, related studies highlight the use of azide-functionalized PEG and click chemistry to modify polylactides. For instance, azide-functionalized polymers have been used in conjunction with alkyne-functionalized polylactides via click chemistry to create novel biodegradable materials. acs.org The carboxylic acid group of this compound could potentially be used to react with hydroxyl or amine functionalities on biodegradable polymers or monomers, allowing for its incorporation into the polymer backbone or as a side chain. The azide group would then be available for further functionalization via click chemistry, enabling the attachment of various molecules to the biodegradable polymer system.
Research on antimicrobial PLA films has involved incorporating a PLA copolymer bearing a quaternary ammonium (B1175870) salt synthesized through ring-opening copolymerization and copper(I)-catalyzed azide-alkyne cycloaddition click reactions. researchgate.net While not specifically mentioning this compound, this demonstrates the principle of using azide-alkyne click chemistry to functionalize biodegradable polymers like PLA for creating materials with desired properties. researchgate.net The presence of PEG, including PEG-1000, in PLA blends has been shown to affect the release profile and antibacterial activity of incorporated agents like nisin. researchgate.net
Advanced Research Considerations and Future Directions
Design Principles for Optimized Linker Performance
The design of linkers, including PEGylated variants like Azido-PEG24-acid, is critical for optimizing the performance of bioconjugates. The PEG chain length, architecture, and the nature of the terminal functional groups significantly influence the conjugate's properties. A key advantage of PEG linkers is their ability to enhance the solubility and stability of conjugated molecules, particularly hydrophobic payloads, in aqueous environments axispharm.comamericanpharmaceuticalreview.com. This "hydrophilicity reservoir" effect conferred by the PEG segment can also support higher drug-to-antibody ratios (DAR) while maintaining desirable pharmacokinetic profiles for antibody-drug conjugates (ADCs) americanpharmaceuticalreview.com.
The length and configuration of the PEG chain impact the bioconjugate's hydrodynamic volume, which in turn affects its clearance rate and circulation half-life tandfonline.comnih.govnih.gov. Longer PEG chains are generally associated with reduced kidney clearance tandfonline.com. The architecture of the PEG linker, whether linear or branched, can also influence performance. Studies have explored branched PEG architectures to optimize structure-function relationships and improve properties like drug loading capacity americanpharmaceuticalreview.comunipd.it.
The terminal functional groups dictate the conjugation chemistry. In this compound, the azide (B81097) group is a highly valuable handle for bioorthogonal reactions, particularly click chemistry, while the carboxylic acid can be activated for reaction with amines to form stable amide bonds broadpharm.comthermofisher.com. The strategic placement and reactivity of these groups are central to designing linkers that enable efficient and specific conjugation.
Strategies for Multi-functional Bioconjugate Development
This compound is a valuable component in developing multi-functional bioconjugates due to the orthogonality of its azide and carboxylic acid functionalities. The azide group is particularly useful for participating in click chemistry reactions with complementary handles like alkynes (in CuAAC or SPAAC) or cyclooctynes (in SPAAC), allowing for selective conjugation even in complex biological mixtures thermofisher.combiochempeg.commdpi.comnih.gov.
Strategies for creating multi-functional conjugates often involve incorporating linkers that facilitate sequential or simultaneous conjugation of different molecules. Multi-arm PEG-azides, for instance, enable multivalent conjugation to multiple molecules or surfaces biochempeg.com. Similarly, linkers designed with orthogonal reactive groups, such as an azide and a site for enzymatic ligation, can be used for the dual-functionalization of biomolecules like antibodies rsc.orgacs.org.
The azide handle in this compound allows for its integration into such multi-functional designs. By reacting the azide with a strained alkyne on one molecule and the activated carboxylic acid with an amine on another, a construct linking three different entities (the molecule conjugated to the azide, the PEG linker, and the molecule conjugated to the acid) can be formed. This modularity is essential for developing complex bioconjugates with tailored properties, such as those combining targeting ligands, therapeutic agents, and imaging probes.
Methodological Advancements in Conjugation Efficiency and Specificity
Advancements in bioconjugation methodologies are continuously improving the efficiency and specificity of attaching molecules via linkers like this compound. Click chemistry, especially the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), are prominent examples of highly efficient and specific reactions utilized with azide-functionalized linkers nih.govthermofisher.combiochempeg.commdpi.comnih.govacs.orgwgtn.ac.nz.
SPAAC is particularly valuable for biological applications as it proceeds without the need for a cytotoxic copper catalyst, making it suitable for live-cell labeling and in vivo studies thermofisher.combiochempeg.com. The reaction between the azide group of this compound and strained cyclooctynes (like DBCO or BCN) is a common strategy for copper-free bioconjugation thermofisher.combiochempeg.commdpi.com. Factors such as reaction time and the concentration of reactants can influence the efficiency of these click reactions acs.org.
Beyond click chemistry, the carboxylic acid group of this compound can be coupled to primary amines using activating agents like EDC or HATU to form stable amide bonds broadpharm.comthermofisher.com. Methodological advancements in activating and coupling carboxylic acids have also contributed to improved conjugation efficiency.
Furthermore, strategies for site-specific conjugation are gaining prominence to produce homogeneous bioconjugates with predictable properties nih.govnih.govacs.orgresearchgate.net. These methods can involve the use of engineered amino acids or enzymatic approaches to introduce reactive handles, which can then be targeted by linkers like Azido-PEG-acid derivatives nih.govacs.org. Combining site-specific approaches with efficient click chemistry or amide coupling enhances the control over the final conjugate structure.
Emerging Research Avenues in Bioorthogonal Chemistry
Bioorthogonal chemistry, defined as reactions that can occur within living systems without interfering with native biochemical processes, represents a significant and expanding field of research biochempeg.comacs.orgnih.gov. The azide group is one of the most widely used functional groups in bioorthogonal chemistry due to its small size, stability in biological environments, and selective reactivity with specific reaction partners thermofisher.com.
Emerging research avenues in bioorthogonal chemistry involving azide-functionalized compounds like this compound include the development of new reaction pairs with improved kinetics and biocompatibility acs.orgnih.gov. While click chemistry (CuAAC and SPAAC) remains a cornerstone, other azide-based bioorthogonal reactions, such as the Staudinger ligation, are also being explored for various applications, although they can be slower than click reactions thermofisher.comnih.gov.
These bioorthogonal reactions are enabling novel applications in areas such as in vivo imaging, targeted drug delivery, and the study of biomolecule dynamics in their native environments biochempeg.comnih.govnih.gov. The ability to selectively label or conjugate biomolecules within living organisms without causing toxicity or off-target effects is a powerful tool for fundamental research and therapeutic development. This compound, with its readily accessible azide handle and hydrophilic PEG spacer, is well-suited for integration into these cutting-edge bioorthogonal strategies. Continued development in this field is expected to yield even more efficient and versatile bioorthogonal reactions and applications for azide-containing linkers.
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a fundamental tool for confirming the structure of Azido-PEG24-acid. enovatia.comnih.govnih.gov The distinct signals from the protons and carbons in the PEG chain, the terminal azide (B81097) group, and the carboxylic acid group allow for structural verification. For instance, ¹H NMR spectra of azide-terminated PEGs typically show a characteristic triplet for the methylene (B1212753) protons adjacent to the azide group. nih.govresearchgate.net The repeating ethylene (B1197577) glycol units (-CH₂CH₂O-) of the PEG chain produce characteristic signals in both ¹H and ¹³C NMR spectra, usually appearing as complex multiplets or clusters of peaks in a specific region depending on the solvent. The protons of the methylene group next to the carboxylic acid function would also have a distinct chemical shift. Analysis of the integration of these signals in the ¹H NMR spectrum can provide information about the number of ethylene glycol units and confirm the presence of both terminal functional groups. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular weight of this compound and its derivatives. enovatia.comnih.govnih.gov HRMS provides a highly accurate mass-to-charge ratio (m/z) that can be used to confirm the elemental composition and molecular formula of the compound. For a monodisperse PEG linker like this compound, HRMS is expected to show a dominant peak corresponding to the intact molecule, often observed as an adduct with a common ion (e.g., [M+H]⁺, [M+Na]⁺, or [M+K]⁺). uni.lu The theoretical monoisotopic mass can be calculated from the molecular formula (C₅₁H₁₀₁N₃O₂₆ for this compound, with a theoretical molecular weight of approximately 1172.4 g/mol broadpharm.com), and this is compared to the experimentally determined mass from the HRMS data. broadpharm.comenovatia.com HRMS is particularly useful in characterizing PEGylated bioconjugates, where it can help determine the degree of PEGylation and confirm the mass of the conjugated product. enovatia.comfrontiersin.orgnih.gov
Chromatographic Techniques for Purity and Conjugate Analysis
Chromatographic techniques are widely used to assess the purity of this compound and to analyze the formation and characteristics of its conjugates. ambeed.comcam.ac.uk
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating and quantifying components in a mixture based on their differential interactions with a stationary phase. researchgate.netcam.ac.uk For this compound, reversed-phase HPLC (RP-HPLC) is commonly employed to determine its purity. acs.orgrsc.org The hydrophilic nature of the PEG chain influences its retention on RP-HPLC columns, which typically use a hydrophobic stationary phase. nih.govnih.gov The purity is often assessed by integrating the peak corresponding to the target compound in the chromatogram, with the area percentage indicating its relative abundance. nih.gov HPLC can also be coupled with mass spectrometry (LC-MS) for more detailed analysis, allowing for the separation of different species and the determination of their molecular weights. enovatia.comfrontiersin.orgnih.govingenieria-analitica.com This is particularly useful for analyzing reaction mixtures and confirming the formation of the desired conjugate while identifying any unreacted starting materials or byproducts. cam.ac.uk
Fluorescence Spectroscopy for Labeling Efficiency Assessment
Fluorescence spectroscopy is a sensitive technique used to study molecules that exhibit fluorescence. When this compound is used to conjugate a fluorescent label to a biomolecule or nanoparticle, fluorescence spectroscopy can be employed to assess the efficiency of the labeling reaction. nih.govresearchgate.net This involves measuring the fluorescence intensity of the labeled product. By comparing the fluorescence signal of the conjugated product to that of a known concentration of the free fluorescent label, the concentration of the label incorporated into the conjugate can be determined. researchgate.net If the stoichiometry of the labeling reaction is known (e.g., one fluorescent molecule per PEG linker), this can be used to estimate the degree of labeling, indicating how many PEG molecules have been successfully attached and subsequently labeled. researchgate.net Fluorescence spectroscopy can also be used to study the spectroscopic properties of the labeled conjugates, such as absorption and emission maxima and fluorescence quantum yield, which can provide information about the environment of the fluorescent label and potential interactions. nih.gov
Q & A
Q. What strategies improve this compound’s utility in multi-step synthetic pathways?
- Methodological Answer : Use orthogonal protection (e.g., tert-butyl esters for carboxylic acids) to enable sequential reactions. For example:
Click chemistry with alkynes.
Deprotect acid groups for subsequent amide coupling.
Optimize solvent compatibility (e.g., switch from DMF to THF post-conjugation) to prevent solubility issues .
Data Presentation and Reproducibility Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
